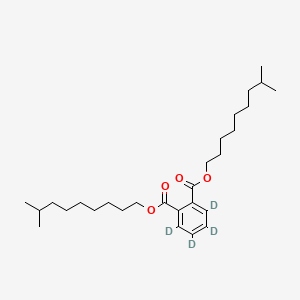

Bis(8-methyl-1-nonyl) Phthalate-3,4,5,6-d4

Description

Properties

IUPAC Name |

bis(8-methylnonyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFDTKUVRCTHQE-OLNJRPQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747688 | |

| Record name | Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-79-2 | |

| Record name | Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Bis(8-methyl-1-nonyl) Phthalate-3,4,5,6-d4 chemical properties"

An In-Depth Technical Guide to Bis(8-methyl-1-nonyl) Phthalate-3,4,5,6-d4: Properties, Synthesis, and Applications Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a deuterated stable isotope-labeled analog of a specific Diisodecyl Phthalate (DIDP) isomer. The incorporation of four deuterium atoms onto the phthalate ring renders it an indispensable tool in modern analytical chemistry, particularly for mass spectrometry-based quantification. This guide provides a comprehensive overview of its chemical properties, a validated synthetic approach, detailed protocols for its application as an internal standard in biomonitoring studies, and essential safety and handling information. The narrative is designed to bridge foundational chemical data with practical, field-proven applications, empowering researchers to leverage this standard for achieving the highest levels of analytical accuracy and reliability in toxicology and metabolic research.

Core Physicochemical Properties

This compound is a high molecular weight phthalate ester, specifically labeled to serve as a robust internal standard. Its physical and chemical characteristics are fundamental to its application. As a colorless liquid at room temperature, its high purity and defined isotopic enrichment are critical for its function in quantitative analysis[1][2].

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Chemical Name | bis(8-methylnonyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [3] |

| Synonym(s) | Di-iso-decyl Phthalate-d4 | [2][3] |

| Molecular Formula | C₂₈H₄₂D₄O₄ | [1] |

| Molecular Weight | 450.69 g/mol | [2] |

| Appearance | Colorless Liquid | [1] |

| CAS Number | 1346604-79-2 | [1][2] |

| Unlabeled CAS | 89-16-7 (for Diisodecyl Phthalate isomer mixture) | [2][3] |

| Isotopic Enrichment | ≥99 atom % D | [1][2] |

| Storage | Store at room temperature. | [2] |

| Stability | Stable under recommended storage conditions. Re-analysis is advised after three years for chemical purity. | [2][4] |

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound is a targeted process designed to precisely incorporate the deuterium labels onto the aromatic ring. This is crucial as labeling the alkyl chains could result in isotopic scrambling or loss during metabolic processes, compromising its utility as a tracer. The most effective strategy is a two-step process: the creation of a deuterated phthalic anhydride precursor, followed by its esterification with the specific branched-chain alcohol, 8-methyl-1-nonanol[5][6].

Logical Synthesis Pathway

The causality behind this pathway is straightforward:

-

Introduce the Isotopic Label First: Synthesizing Phthalic Anhydride-d4 ensures the deuterium atoms are on a stable aromatic ring, preventing their loss in subsequent reactions or metabolic studies.

-

Esterification: A classic Fischer-Speier esterification reaction is then employed to attach the two 8-methyl-1-nonyl side chains. This is a reliable and high-yield reaction for producing esters from carboxylic acids (or their anhydrides) and alcohols.

Caption: High-level workflow for the synthesis of the title compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method based on established esterification techniques[6].

-

Reactor Setup: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Charge Reactants: To the flask, add Phthalic Anhydride-d4 (1 equivalent), 8-methyl-1-nonanol (2.1 equivalents, a slight excess to drive the reaction to completion), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. The choice to remove water is critical; it shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Chatelier's principle.

-

Monitoring: Monitor the reaction's progress by observing the volume of water collected. The reaction is deemed complete when the theoretical amount of water (2 equivalents) has been collected.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, a saturated brine solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified via vacuum distillation or column chromatography on silica gel to yield the final high-purity product.

Analytical Applications and Methodologies

The primary and most critical application of this compound is its use as an internal standard for the quantification of its unlabeled counterpart and related phthalates in complex matrices.[7][8]

The Rationale for Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the gold standard for quantitative analysis. By adding a known quantity of the deuterated standard to a sample at the very beginning of the analytical process, it co-elutes with the native analyte and experiences identical conditions throughout extraction, cleanup, and injection. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The ratio of the native analyte's mass spectrometer signal to the labeled standard's signal is used for quantification, thereby correcting for matrix effects and variations in instrument response. This self-validating system provides unparalleled accuracy and precision.

Protocol: Quantification of Diisodecyl Phthalate in Human Urine

This protocol describes a typical workflow for a human biomonitoring study to assess phthalate exposure.[9]

-

Sample Preparation: Collect a 1 mL human urine sample in a clean glass tube.

-

Internal Standard Spiking: Add 50 µL of a known concentration (e.g., 100 ng/mL) of this compound in a suitable solvent like methanol. Vortex briefly. This step is the cornerstone of the method's accuracy.

-

Enzymatic Deconjugation: Phthalate metabolites in urine are often conjugated (e.g., glucuronidated). Add 100 µL of β-glucuronidase enzyme solution and buffer. Incubate at 37°C for 2 hours to hydrolyze the conjugates back to their monoester forms, which are often the target analytes.

-

Liquid-Liquid Extraction (LLE): Add 2 mL of an organic solvent (e.g., ethyl acetate), vortex vigorously for 1 minute, and centrifuge to separate the layers. The phthalates, being lipophilic, will partition into the organic layer.

-

Concentration: Carefully transfer the top organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution & Analysis: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) and inject it into an LC-MS/MS system.

-

Data Analysis: Monitor the specific mass transitions for both the native analyte and the deuterated internal standard. Calculate the concentration of the native analyte based on the response ratio relative to a calibration curve.

Sources

- 1. Bis(8-methyl-1-nonyl)Phthalate-3,4,5,6-d4 | CymitQuimica [cymitquimica.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 8-methyl-1-nonanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Diisodecyl Phthalate-d4

Introduction

Diisodecyl phthalate-d4 (DIDP-d4) is the deuterium-labeled analogue of Diisodecyl phthalate (DIDP), a high molecular weight phthalate ester extensively utilized as a plasticizer in various polymer applications. The incorporation of four deuterium atoms onto the benzene ring of the phthalate core makes DIDP-d4 an invaluable internal standard for sensitive and accurate quantification of DIDP in complex matrices. This is particularly crucial for researchers, scientists, and drug development professionals engaged in toxicological studies, environmental monitoring, and human biomonitoring, where precise measurement of phthalate exposure is paramount. Understanding the physical and chemical characteristics of DIDP-d4 is fundamental to its correct handling, storage, and application in analytical methodologies. This guide provides a comprehensive overview of these properties, grounded in established scientific principles and supported by authoritative references.

Chemical Identity and Molecular Structure

Diisodecyl phthalate-d4 is structurally identical to its non-labeled counterpart, with the exception of the isotopic substitution on the aromatic ring. This seemingly minor alteration has a significant impact on its mass, providing a distinct signature for mass spectrometry-based detection, while minimally affecting its chemical behavior.

The IUPAC name for Diisodecyl phthalate-d4 is bis(8-methylnonyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate.[1] The deuteration occurs specifically on the four hydrogens of the benzene ring.

Core Chemical Information:

| Property | Value | Reference |

| CAS Number | 1346604-79-2 | [1] |

| Molecular Formula | C₂₈H₄₂D₄O₄ | [1] |

| Molecular Weight | 450.69 g/mol | [1] |

| Unlabeled CAS No. | 26761-40-0, 68515-49-1 | [2] |

| Unlabeled Formula | C₂₈H₄₆O₄ | [2][3][4][5] |

| Unlabeled Mol. Wt. | 446.67 g/mol | [2][3][4] |

The structure of DIDP consists of a phthalic acid core esterified with two isodecyl alcohol molecules. It is important to note that commercial DIDP is a complex mixture of isomers due to the branched nature of the isodecyl alcohol used in its synthesis.[2][3] This isomeric complexity is also present in DIDP-d4.

Physical and Chemical Properties

The physical properties of Diisodecyl phthalate-d4 are expected to be nearly identical to those of the unlabeled Diisodecyl phthalate due to the negligible effect of deuterium substitution on intermolecular forces. The available data for DIDP is therefore presented as a reliable proxy for the characteristics of DIDP-d4.

Table of Physical Properties:

| Property | Value | Reference |

| Appearance | Clear, colorless to slightly yellow, viscous liquid | [2][3][6] |

| Odor | Mild, characteristic | [2][6] |

| Melting Point | Approximately -50 °C (-58 °F) | [3][4][5] |

| Boiling Point | > 350 °C at atmospheric pressure; 250-257 °C at 0.5 kPa | [3][4][5] |

| Density | 0.96–0.97 g/cm³ at 20 °C | [3][4] |

| Solubility in Water | Insoluble/Negligible | [2] |

| Solubility in Organic Solvents | Readily soluble in most organic solvents | |

| Vapor Pressure | Very low | [5] |

| Flash Point | Approximately 275 °C (527 °F) (closed cup) | [6] |

| Autoignition Temperature | Approximately 380-400 °C | |

| Stability | Chemically stable under standard ambient conditions | [3] |

Discussion of Key Properties:

-

Physical State and Appearance: At room temperature, DIDP-d4 is a viscous, oily liquid.[3] Its high viscosity is a result of the long, branched alkyl chains which increase intermolecular van der Waals forces.

-

Melting and Boiling Points: The very low melting point and high boiling point are characteristic of high molecular weight phthalates.[3][4][5] This low volatility is a key property for its primary application as a plasticizer, as it minimizes its migration from the polymer matrix.

-

Solubility: The long, nonpolar isodecyl chains render DIDP-d4 practically insoluble in water.[2] Conversely, it is miscible with a wide range of organic solvents, a property that is utilized in its application and analytical extraction.

-

Stability and Reactivity: DIDP-d4 is stable under normal storage and handling conditions.[3] It is not prone to hazardous polymerization. However, it can react with strong oxidizing agents.

Synthesis and Isotopic Purity

The synthesis of Diisodecyl phthalate-d4 typically involves a two-step process, beginning with the synthesis of deuterated phthalic anhydride, followed by its esterification with isodecyl alcohol. The isotopic purity of the final product is a critical quality attribute and is determined using sophisticated analytical techniques.

Synthetic Workflow

Caption: Synthetic workflow for Diisodecyl Phthalate-d4.

Experimental Protocol: General Synthesis of Deuterated Phthalate Esters

This protocol provides a general methodology for the synthesis of deuterated phthalate esters, which can be adapted for Diisodecyl phthalate-d4.[7]

Step 1: Synthesis of Phthalic Anhydride-d4

-

Reaction Setup: In a suitable reactor equipped for gas-phase reactions, a vanadium pentoxide (V₂O₅) catalyst is prepared.

-

Oxidation: Deuterated o-xylene (o-xylene-d10) is vaporized and passed over the heated catalyst bed in a stream of air or oxygen. The reaction temperature is typically maintained between 350-450 °C.

-

Product Collection: The resulting phthalic anhydride-d4 is collected by desublimation or by dissolving the crude product in an appropriate solvent followed by recrystallization.

-

Purity Confirmation: The purity of the phthalic anhydride-d4 is confirmed by melting point analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Step 2: Esterification to form Diisodecyl Phthalate-d4

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride-d4 (1.0 equivalent), isodecyl alcohol (2.2 equivalents), and an azeotropic solvent such as toluene.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Workup: After cooling, the reaction mixture is neutralized by washing with a saturated sodium bicarbonate solution, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude DIDP-d4 is then purified by vacuum distillation or column chromatography to yield the final high-purity product.

Determination of Isotopic Purity

The isotopic purity of DIDP-d4 is a critical parameter that defines its suitability as an internal standard. It is typically determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Analytical Workflow for Isotopic Purity:

Caption: Analytical workflow for determining the isotopic purity of DIDP-d4.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds.[8][9] By analyzing the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition), the overall percentage of deuterium incorporation can be accurately calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is used to quantify the amount of residual, non-deuterated compound by integrating the signals from the aromatic protons. Deuterium (²H) NMR can be used to confirm the positions of deuteration.

Application in Analytical Methods

The primary application of Diisodecyl phthalate-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of DIDP.[10] This technique is considered the gold standard for accurate quantification in complex matrices.

Principle of Isotope Dilution Mass Spectrometry:

-

A known amount of DIDP-d4 (the internal standard) is added to the sample at the beginning of the sample preparation process.

-

The sample is then subjected to extraction and cleanup procedures.

-

The final extract is analyzed by a mass spectrometric technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The native DIDP is quantified by comparing its signal intensity to the signal intensity of the co-eluting DIDP-d4.

Because the deuterated internal standard has nearly identical chemical and physical properties to the native analyte, it compensates for any loss of analyte during sample preparation and for any matrix effects during analysis, leading to highly accurate and precise results.

Safety and Handling

While specific safety data for Diisodecyl phthalate-d4 is not extensively available, the safety profile of the unlabeled Diisodecyl phthalate provides a reliable basis for handling procedures.

-

General Handling: DIDP is considered to have low acute toxicity.[11] However, as with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6][12]

-

Storage: DIDP-d4 should be stored in a cool, dry place, away from strong oxidizing agents.[11] The container should be kept tightly sealed to prevent contamination.

-

Disposal: Disposal should be in accordance with local, state, and federal regulations.

Conclusion

Diisodecyl phthalate-d4 is a critical analytical tool for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its physical and chemical properties, being almost identical to its non-deuterated counterpart, make it an ideal internal standard for isotope dilution mass spectrometry. A thorough understanding of its characteristics, synthesis, and the methods for confirming its isotopic purity is essential for its effective and accurate application in quantitative analysis. This guide provides a foundational understanding of these aspects, empowering researchers to utilize this important compound with confidence and scientific rigor.

References

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. (2025-11-05).

- Synthesis of Deuterated Bis(4-Methyl-2-pentyl) Phthalate: A Technical Guide. Benchchem.

-

An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters. PubMed. Available from: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available from: [Link]

- Diisodecyl phthalate. Grokipedia.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.

-

Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. BVS. Available from: [Link]

-

Diisodecyl Phthalate. PubChem. Available from: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available from: [Link]

-

Diisodecyl phthalate. Wikipedia. Available from: [Link]

- Chemical properties and industrial applications of Diisodecyl Phthalate.

-

Safety Data Sheet Diisodecyl Phthalate. SILVER FERN CHEMICAL, INC. Available from: [Link]

-

SAFETY DATA SHEET. Available from: [Link]

-

Safety Data Sheet (SDS). HB Chemical. Available from: [Link]

-

Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry. ResearchGate. Available from: [Link]

-

Safety Data Sheet. Exposome-Explorer. Available from: [Link]

Sources

- 1. Diisodecyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 2. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]

- 5. gst-chem.com [gst-chem.com]

- 6. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mpfs.io [mpfs.io]

- 12. hbchemical.com [hbchemical.com]

An In-depth Technical Guide on the Structure and Synthesis of Bis(8-methyl-1-nonyl) Phthalate-d4

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(8-methyl-1-nonyl) Phthalate-d4 is the deuterium-labeled form of a specific isomer of Diisodecyl Phthalate (DIDP), a widely used plasticizer. The incorporation of four deuterium atoms onto the aromatic phthalate ring renders this molecule an indispensable tool in analytical chemistry and metabolic research. Its primary and most critical application is as an internal standard for isotope dilution mass spectrometry (IDMS).[1][2] This technique allows for the highly accurate and precise quantification of the parent phthalate and its metabolites in complex matrices such as environmental samples, consumer products, and biological fluids.[3][4] The stable isotopic label provides a distinct mass shift without significantly altering the chemical properties of the molecule, correcting for variations in sample preparation and instrument response.[5] This guide provides a comprehensive overview of its structure, a detailed, field-proven synthesis protocol, and methods for its structural verification, empowering researchers to effectively synthesize and utilize this vital analytical standard.

Chemical Structure and Physicochemical Properties

The structure of Bis(8-methyl-1-nonyl) Phthalate-d4 consists of a central benzene-d4 ring esterified at the 1 and 2 positions with two 8-methyl-1-nonanol side chains. The deuterium labels are specifically located at positions 3, 4, 5, and 6 of the aromatic ring.

Figure 1: Chemical Structure of Bis(8-methyl-1-nonyl) Phthalate-3,4,5,6-d4.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | bis(8-methylnonyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [6] |

| Synonym(s) | Di-iso-decyl Phthalate-d4 | [7][8] |

| CAS Number | 1346604-79-2 | [8][9] |

| Molecular Formula | C₂₈H₄₂D₄O₄ | [10] |

| Molecular Weight | 450.69 g/mol | [8][9] |

| Isotopic Enrichment | ≥99 atom % D | [7][8] |

| Appearance | Colorless Liquid | [7] |

Core Synthesis Pathway

The synthesis of Bis(8-methyl-1-nonyl) Phthalate-d4 is logically approached as a two-stage process. The foundational step is the acquisition of the isotopically labeled core, Phthalic Anhydride-d4. This key precursor is then coupled with the appropriate alcohol side chains via an esterification reaction to yield the final product.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of the target molecule. The protocols are designed to be self-validating, incorporating purification and characterization as integral steps.

Sourcing of Key Reagents

-

Phthalic Anhydride-d4 (CAS: 75935-32-9): This critical starting material contains the deuterium labels. For many laboratories, direct commercial procurement is the most efficient route.[5][11] Alternatively, it can be synthesized via the catalytic vapor-phase oxidation of o-xylene-d10 over a vanadium pentoxide (V₂O₅) catalyst, a method adapted from the industrial process for the unlabeled analogue.[12][13]

-

8-methyl-1-nonanol (CAS: 25339-17-7): This specific C10 alcohol isomer forms the ester side chains. It is commercially available from various chemical suppliers.[14]

Protocol: Fischer Esterification

This procedure describes the synthesis of Bis(8-methyl-1-nonyl) Phthalate-d4 from Phthalic Anhydride-d4 and 8-methyl-1-nonanol. The reaction is driven to completion by the azeotropic removal of water.

Materials:

-

Phthalic Anhydride-d4 (1.0 eq.)

-

8-methyl-1-nonanol (2.05 eq.)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.02 eq.) or Tetra Isopropyl Titanate (TIPT) (0.01 eq.)

-

Solvent: Toluene (approx. 2 mL per gram of anhydride)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

-

Three-neck round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Separatory funnel

Procedure:

-

Reactor Setup: Assemble the flask, Dean-Stark trap, and reflux condenser in a fume hood. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add Phthalic Anhydride-d4, 8-methyl-1-nonanol (a slight excess is used to ensure complete consumption of the expensive labeled anhydride), the chosen catalyst, and toluene.

-

Reaction: Begin stirring and heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene overflows back into the reaction flask.

-

Causality Insight: The continuous removal of water, a product of the esterification, is critical. According to Le Châtelier's principle, this shifts the reaction equilibrium towards the formation of the diester, ensuring a high yield.

-

-

Monitoring: The reaction is monitored by observing the volume of water collected in the trap. The reaction is considered complete when the theoretical amount of water (1.0 eq. relative to the anhydride) has been collected, and no more water is being generated. This typically takes several hours.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst and any unreacted anhydride) and then with brine.

-

Causality Insight: The bicarbonate wash is crucial to prevent product degradation during the final purification step (distillation) and to remove acidic impurities.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. The high boiling point of the product necessitates reduced pressure to prevent thermal decomposition. Alternatively, for smaller scales, purification can be achieved via column chromatography on silica gel.

Structural Verification and Quality Control

Post-synthesis, it is imperative to confirm the identity, purity, and isotopic enrichment of the final product.

Table 2: Analytical Characterization Methods

| Technique | Expected Outcome | Purpose |

| Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | A molecular ion peak (M⁺) consistent with the calculated mass of 450.69 m/z. The fragmentation pattern should be consistent with the structure. | Confirms successful synthesis, correct molecular weight, and incorporation of the four deuterium atoms. Provides purity assessment. |

| ¹H NMR Spectroscopy | Signals corresponding to the protons on the two 8-methyl-1-nonyl chains. The characteristic aromatic proton signals (typically ~7.5-7.7 ppm) will be absent. | Confirms the structure of the alkyl chains and verifies the deuteration of the aromatic ring. |

| ¹³C NMR Spectroscopy | Signals for all 28 carbon atoms. The signals for the deuterated aromatic carbons will be significantly attenuated or appear as multiplets due to C-D coupling. | Provides further structural confirmation of the entire carbon skeleton. |

| ²H (Deuterium) NMR Spectroscopy | A single resonance in the aromatic region, confirming that the deuterium label is on the benzene ring. | Directly observes the position of the isotopic label. |

Logical Synthesis and Validation Workflow

The overall process from raw materials to a validated analytical standard follows a logical progression of synthesis, purification, and rigorous quality control.

References

-

Luo, S., Weng, C., Ding, Y., Ling, C., Szostak, M., Ma, X., & An, J. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D₂O as Deuterium Source. Synlett, 32(01), 51-56. Available at: [Link]

-

ResearchGate. (n.d.). Deuteration of Esters 6a-e. [Table]. Retrieved from [Link]

-

Semantic Scholar. (2017). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]

-

Chiang, C. K., Lin, T. H., & Lee, C. C. (2017). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Journal of food and drug analysis, 25(4), 786–795. Available at: [Link]

-

Anderson, W. A., Barnes, K. A., Castle, L., Damant, A. P., & Scotter, M. J. (2002). Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry. Analyst, 127(9), 1193–1197. Available at: [Link]

-

Li, X. (2022). C–H deuteration of organic compounds and potential drug candidates. Chemical Society Reviews. Available at: [Link]

- Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds.

-

PubChem. (n.d.). Phthalic Anhydride. Retrieved from [Link]

-

ChemSrc. (2025). Phthalic Acid Anhydride-d4. Retrieved from [Link]

-

Baek, S. Y., Kim, B., Lee, J., & Lee, J. (2023). Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry. Journal of Chromatography A, 1709, 464454. Available at: [Link]

-

Fisher Scientific. (n.d.). This compound, CDN. Retrieved from [Link]

-

ChemSrc. (2025). 8-Methyl-1-nonanol. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phthalic Acid Anhydride-d4 | CAS#:75935-32-9 | Chemsrc [chemsrc.com]

- 6. This compound [lgcstandards.com]

- 7. Bis(8-methyl-1-nonyl)Phthalate-3,4,5,6-d4 | CymitQuimica [cymitquimica.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Phthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 8-Methyl-1-nonanol | CAS#:25339-17-7 | Chemsrc [chemsrc.com]

Navigating the Analytical Landscape: A Technical Guide to the Physicochemical Properties of Diisodecyl Phthalate-d4 (CAS 1346604-79-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the CAS Number

Diisodecyl Phthalate-d4 (CAS 1346604-79-2) is a deuterated stable isotope-labeled internal standard essential for the accurate quantification of Diisodecyl Phthalate (DIDP) in a multitude of analytical applications. From environmental monitoring to quality control in the pharmaceutical and food safety industries, the precise measurement of phthalates is of paramount importance. This guide provides an in-depth exploration of the core physicochemical properties of Diisodecyl Phthalate-d4, offering not just data, but the scientific rationale behind its application and the methodologies for its characterization. As a stable isotope-labeled compound, its chemical behavior is nearly identical to its non-deuterated counterpart, with the key difference being its mass. This subtle but critical distinction is the foundation of its utility in modern analytical chemistry, particularly in mass spectrometry-based techniques.[1][2][3]

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of Diisodecyl Phthalate-d4. It is important to note that while data for the deuterated compound is provided where available, some parameters are best represented by the well-characterized non-deuterated analogue, Diisodecyl Phthalate (DIDP), as the isotopic labeling has a negligible effect on these bulk properties.

| Property | Value | Source(s) |

| Chemical Name | bis(8-methylnonyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [4] |

| CAS Number | 1346604-79-2 | [4][5] |

| Molecular Formula | C₂₈H₄₂D₄O₄ | [4][5] |

| Molecular Weight | ~450.69 g/mol | [4][5] |

| Appearance | Clear, Colourless Oil | [6] |

| Melting Point | As a complex oil, a sharp melting point is not characteristic. Data for the non-deuterated analogue (DIDP) is approximately -50 °C. | [7] |

| Boiling Point | Data for the non-deuterated analogue (DIDP) is > 250 °C. | |

| Density | Data for the non-deuterated analogue (DIDP) is approximately 0.967 g/cm³ at 20 °C. | |

| Water Solubility | Data for the non-deuterated analogue (DIDP) is negligible. | |

| logP (Octanol-Water Partition Coefficient) | Data for the non-deuterated analogue (DIDP) is approximately 8.8, indicating high hydrophobicity. | |

| pKa (Acid Dissociation Constant) | Not applicable; this compound is a non-ionizable ester. |

The Rationale for Deuteration: Enhancing Analytical Precision

The primary function of Diisodecyl Phthalate-d4 is to serve as an internal standard in quantitative analysis. The incorporation of four deuterium atoms on the benzene ring provides a mass shift that allows it to be distinguished from the native (non-deuterated) analyte by a mass spectrometer.[1]

Causality Behind Using a Deuterated Standard:

-

Correction for Matrix Effects: Biological and environmental samples are complex matrices that can interfere with the ionization of the target analyte in a mass spectrometer, leading to signal suppression or enhancement. Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be accurately compensated for.[2][3]

-

Compensation for Sample Preparation Variability: During extraction, cleanup, and concentration steps, some of the analyte may be lost. The deuterated internal standard is added at the beginning of the sample preparation process and is subject to the same potential losses as the native analyte. The ratio of the analyte to the internal standard remains constant, ensuring accurate quantification despite any variations in recovery.[1][8]

Experimental Methodologies for Physicochemical Characterization

The determination of the physicochemical properties of an oily substance like Diisodecyl Phthalate-d4 requires specific experimental techniques. The following protocols are based on established standard methods.

Melting Point Determination for Oily Substances

Due to its nature as a complex oil, Diisodecyl Phthalate-d4 does not exhibit a sharp melting point. Instead, a gradual softening is observed. The capillary tube method is a common approach for characterizing the melting behavior of such substances.[7][10][11]

Protocol: Capillary Tube Method

-

Sample Preparation: If the oil is viscous at room temperature, gently warm it to ensure homogeneity. Dip a clean capillary tube (one end sealed) into the liquid sample, allowing the oil to rise to a height of approximately 10 mm.

-

Cooling: Place the filled capillary tube in a refrigerator at 4–10 °C for at least 16 hours to ensure any crystalline fractions are solidified.

-

Apparatus Setup: Attach the capillary tube to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. Suspend the thermometer in a beaker of clear, distilled water or silicone oil.

-

Heating and Observation: Begin heating the bath at a controlled rate (approximately 0.5 °C per minute) with constant stirring.

-

Melting Point Determination: Observe the sample closely. The temperature at which the substance becomes completely clear and liquid is recorded as the melting point.[7][10]

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a critical parameter for predicting the environmental fate and bioaccumulation potential of a substance. For highly hydrophobic compounds like Diisodecyl Phthalate, the shake-flask method (OECD Guideline 107) can be employed, though care must be taken to avoid the formation of emulsions.[12][13][14]

Protocol: Shake-Flask Method (OECD 107)

-

Preparation of Solvents: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a separation period.

-

Preparation of Test Solution: Prepare a stock solution of the test substance in n-octanol. The concentration should be low enough to remain within the linear range of the analytical method.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of water. The volume ratio of the two phases should be adjusted based on the expected logP.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. To separate the phases without emulsion formation, centrifugation is often necessary.

-

Analysis: Carefully separate the n-octanol and water phases. Determine the concentration of the test substance in each phase using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The logP is the base-10 logarithm of this value.

Application in Practice: Workflow for Phthalate Analysis

The primary application of Diisodecyl Phthalate-d4 is as an internal standard in the quantification of Diisodecyl Phthalate in various samples. The following diagram illustrates a typical workflow for this analysis using GC-MS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Diisodecyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. img.antpedia.com [img.antpedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. library.aocs.org [library.aocs.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. oecd.org [oecd.org]

- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 14. oecd.org [oecd.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isotopic Purity of Bis(8-methyl-1-nonyl) Phthalate-d4

Introduction

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Bis(8-methyl-1-nonyl) Phthalate-d4. As the use of stable isotope-labeled compounds becomes increasingly integral in pharmaceutical and bioanalytical research, ensuring the isotopic enrichment of these standards is paramount for data integrity.[1] This document will delve into the synthesis, and the two primary analytical techniques for isotopic purity assessment: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Overview of Bis(8-methyl-1-nonyl) Phthalate-d4

Bis(8-methyl-1-nonyl) Phthalate-d4 is the deuterium-labeled analogue of Bis(8-methyl-1-nonyl) Phthalate, a member of the phthalate ester family of compounds. The "-d4" designation indicates that four hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic substitution provides a distinct mass shift, making it an ideal internal standard for chromatographic and mass spectrometric analysis of the parent compound and other related phthalates.[1]

Chemical Structure:

Key Properties:

| Property | Value |

| Chemical Formula | C₂₈H₄₂D₄O₄ |

| Molecular Weight | ~450.69 g/mol |

| CAS Number | 1346604-79-2 |

| Appearance | Colorless Liquid |

| Typical Isotopic Purity | ≥99 atom % D[2] |

The Critical Role of Isotopic Purity in Research and Drug Development

The accuracy of quantitative bioanalysis heavily relies on the purity of internal standards.[3] In liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are employed to correct for variations in sample preparation, instrument response, and matrix effects.[3][4] The presence of unlabeled or partially labeled isotopologues in the internal standard can lead to inaccurate quantification of the target analyte. Therefore, rigorous determination and validation of the isotopic purity of standards like Bis(8-methyl-1-nonyl) Phthalate-d4 are critical for regulatory compliance and the overall reliability of study outcomes.

Synthesis of Bis(8-methyl-1-nonyl) Phthalate-d4

The synthesis of Bis(8-methyl-1-nonyl) Phthalate-d4 is typically achieved through a two-step process: the synthesis of deuterated phthalic anhydride followed by its esterification with 8-methyl-1-nonanol.

Synthesis Pathway

A common route for preparing deuterated phthalic anhydride involves the oxidation of deuterated o-xylene.[5] The resulting phthalic anhydride-d4 is then reacted with 8-methyl-1-nonanol in the presence of an acid catalyst to yield the final product.

Detailed Synthesis Protocol (Illustrative)

This protocol is an illustrative example based on general esterification procedures for phthalates.[5][6]

Step 1: Synthesis of Phthalic Anhydride-d4

-

Reactants: o-Xylene-d10, Vanadium pentoxide (V₂O₅) catalyst, Oxygen.

-

Procedure: In a vapor-phase reactor, a stream of oxygen is passed through heated o-xylene-d10 in the presence of the V₂O₅ catalyst. The reaction temperature is maintained at approximately 350-450 °C.

-

Work-up: The resulting phthalic anhydride-d4 is collected by desublimation and can be further purified by recrystallization.

Step 2: Esterification of Phthalic Anhydride-d4

-

Reactants: Phthalic anhydride-d4, 8-methyl-1-nonanol, p-toluenesulfonic acid (catalyst), Toluene.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add phthalic anhydride-d4 (1 equivalent), 8-methyl-1-nonanol (2.2 equivalents), p-toluenesulfonic acid (0.05 equivalents), and toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Bis(8-methyl-1-nonyl) Phthalate-d4.

-

Characterization

The final product should be characterized by:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is a powerful technique for determining isotopic purity.[7][8]

Theoretical Background

MS separates ions based on their mass-to-charge ratio (m/z). The four deuterium atoms in Bis(8-methyl-1-nonyl) Phthalate-d4 result in a mass increase of approximately 4 Da compared to the unlabeled compound. By analyzing the relative intensities of the isotopic peaks, the isotopic purity can be calculated.

Experimental Protocol: GC-MS Analysis (Illustrative)

This protocol is a representative example for the analysis of phthalate esters by GC-MS.[9][10]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 5977B MSD).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Splitless mode at 280 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp 1: 10 °C/min to 230 °C.

-

Ramp 2: 10 °C/min to 270 °C, hold for 2 min.

-

Ramp 3: 25 °C/min to 300 °C, hold for 8 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 250 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.

-

SIM Ions (Illustrative): m/z for unlabeled (e.g., 149, 167, 279) and labeled (e.g., 153, 171, 283) fragments.

-

Data Analysis and Interpretation

The isotopic purity is determined by comparing the peak areas of the deuterated species to the sum of the peak areas of all isotopologues (d0 to d4).

Example Mass Spectrum (Illustrative): A high-resolution mass spectrum would show a cluster of peaks corresponding to the different isotopologues. The most abundant peak would be that of the d4 species.

Calculation: Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

Workflow Diagram

Caption: Workflow for Isotopic Purity Analysis by NMR.

Comparative Data Summary

Table of Expected Isotopic Distribution

For a starting material with 99.5% isotopic enrichment at each of the four positions, the expected distribution of isotopologues in the final product can be calculated:

| Isotopologue | Number of Deuterium Atoms | Expected Abundance (%) |

| d4 | 4 | ~98.01 |

| d3 | 3 | ~1.97 |

| d2 | 2 | ~0.02 |

| d1 | 1 | <0.01 |

| d0 | 0 | <0.01 |

Comparison of MS and NMR for Isotopic Purity Analysis

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Sensitivity | High (ng to pg range) | Lower (mg range) |

| Information | Isotopic distribution (mass) | Isotopic distribution and position |

| Sample Throughput | High | Low |

| Instrumentation | Widely available | Requires specialized equipment |

| Quantitative Accuracy | Excellent with appropriate standards | Excellent, can be absolute |

Conclusion

The determination of the isotopic purity of Bis(8-methyl-1-nonyl) Phthalate-d4 is a critical quality control step for its use as an internal standard in quantitative analysis. Both Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are powerful and complementary techniques for this purpose. A combination of these methods provides a comprehensive and validated assessment of isotopic enrichment, ensuring the accuracy and reliability of experimental data in research and drug development.

References

-

Analytical Methods Committee. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, November 1). Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Retrieved from [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]

-

Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]

-

OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved from [Link]

- Google Patents. (n.d.). US2760972A - Method of making phthalate esters.

-

National Center for Biotechnology Information. (2023, November 22). Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, July 5). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Retrieved from [Link]

- Google Patents. (n.d.). CN104592030B - Method for synthesizing phthalate compounds.

-

ResearchGate. (n.d.). The reaction of synthesizing phthalate acid esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, June 22). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 16). Phthalic Acid Esters: Natural Sources and Biological Activities. Retrieved from [Link]

-

Shimadzu. (n.d.). M284A Identification of Phthalate Esters Using the SMCI Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Benzenedicarboxylic acid, butyl 8-methylnonyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Deuteron-proton isotope correlation spectroscopy of molecular solids. Retrieved from [Link]

-

Analytical Methods Committee. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry. Retrieved from [Link]

-

Shimadzu. (n.d.). Introduction Quantitation Ions for the Phthalate Esters Quantitation Ions for the Phthalate Esters Real-World Sample Results (Sa. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (n.d.). Gas phase 1H NMR studies and kinetic modeling of dihydrogen isotope equilibration catalyzed by Ru-nanoparticles under normal con. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bis(2-ethylhexyl) phthalate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bis(8-methyl-1-nonyl)Phthalate-3,4,5,6-d4 | CymitQuimica [cymitquimica.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. researchgate.net [researchgate.net]

- 6. CN104592030B - Method for synthesizing phthalate compounds - Google Patents [patents.google.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. oiv.int [oiv.int]

- 10. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Standards in Quantitative Analysis: A Technical Guide for Researchers

In the landscape of quantitative analysis, particularly within the pharmaceutical, biotechnology, and clinical research sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

The Foundation: Isotope Dilution Mass Spectrometry and the Ideal Internal Standard

At the heart of highly sensitive and selective quantitative techniques like liquid chromatography-mass spectrometry (LC-MS) lies the challenge of analytical variability.[1] Factors such as sample loss during preparation, instrumental drift, and matrix effects can significantly compromise the accuracy of results.[1][2] To counteract these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[1]

An internal standard (IS) is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[3] The ideal IS is a stable isotope-labeled version of the analyte, as it shares a nearly identical extraction recovery, ionization response, and chromatographic retention time.[3]

Why Deuterated Standards Reign Supreme

A deuterated internal standard is a molecule in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H). This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays. The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest. Because deuterated standards are chemically almost identical to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[4][5] However, they are distinguishable by their mass-to-charge ratio (m/z), allowing for precise and accurate quantification.[5]

The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2][6] Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[6]

-

Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps can be inconsistent.[6] A deuterated internal standard, added at the beginning of the extraction process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[6]

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability.[6] The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.[6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead=vee, fontname="Arial", fontcolor="#5F6368"];

}

Caption: Logical relationship of how deuterated standards correct for analytical variability.

Selecting and Synthesizing an Optimal Deuterated Standard

The effectiveness of a deuterated internal standard is contingent on its proper design and synthesis. Several factors must be considered to ensure its performance and reliability in a quantitative assay.

Key Selection Criteria

-

Number of Deuterium Atoms: Typically, a deuterated compound contains between 2 to 10 deuterium atoms.[1] The goal is to achieve a sufficient mass shift to avoid isotopic overlap with the analyte while minimizing potential chromatographic isotope effects.[1][7] A minimum mass shift of +3 Da relative to the analyte is generally recommended to avoid interference from the natural isotopic distribution of the analyte.[8]

-

Position of Deuteration: Deuterium atoms should be placed on stable, non-exchangeable positions, such as aromatic or aliphatic carbons.[8] It is crucial to avoid labeling on heteroatoms like oxygen (-OD), nitrogen (-ND), or sulfur (-SD), as these can readily exchange with hydrogen atoms in protic solvents, compromising the isotopic purity of the standard.[8]

-

Isotopic and Chemical Purity: For reliable results, deuterated standards must have high isotopic enrichment (≥98%) and high chemical purity (>99%).[1] High purity ensures that the internal standard behaves consistently with the target analyte and minimizes interference.[1]

| Parameter | Recommendation | Rationale |

| Mass Shift | Minimum of +3 Da relative to the analyte | To avoid interference from the natural isotopic distribution of the analyte.[8] |

| Number of D Atoms | Typically 3 to 6 | Provides a sufficient mass shift without introducing significant isotope effects.[8] |

| Label Position | On chemically stable, non-exchangeable sites (e.g., C-D bonds) | Prevents H/D back-exchange in solution, ensuring the standard's integrity.[8] |

| Isotopic Purity | ≥98% | Minimizes the contribution of unlabeled analyte present as an impurity.[8] |

| Chemical Purity | >99% | Ensures that the response is from the standard and not other chemical impurities.[8] |

Synthesis Strategies

The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks. De novo synthesis offers greater control over the position and number of deuterium labels, which is often the preferred method for producing high-quality standards.

Experimental Workflow: Bioanalytical Method Validation with Deuterated Standards

The validation of a bioanalytical method is a critical step to ensure the accuracy and reliability of the data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, for bioanalytical method validation.[3]

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", penwidth=1.5]; edge [color="#34A853", arrowhead=vee, fontname="Arial", fontcolor="#5F6368"];

}

Caption: Bioanalytical method validation workflow as per ICH M10.

Detailed Protocol: Key Validation Experiments

The following outlines the key experiments for evaluating a bioanalytical method using a deuterated internal standard according to ICH M10 guidelines.[3]

Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components.

Protocol:

-

Sample Preparation:

-

Obtain blank matrix from at least six individual sources.[3]

-

Prepare two sets of samples: one with only the deuterated IS and another with the IS and the analyte at the Lower Limit of Quantification (LLOQ).

-

-

Analysis:

-

Analyze the samples using the developed LC-MS/MS method.

-

Monitor for any interfering peaks at the retention times of the analyte and the IS.

-

-

Acceptance Criteria:

-

The response in the blank matrix should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[3]

-

Objective: To assess the accuracy and precision of the method across the analytical range.

Protocol:

-

Sample Preparation:

-

Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

-

-

Analysis:

-

For within-run assessment, analyze at least five replicates of each QC level in a single analytical run.

-

For between-run assessment, analyze the QC samples in at least three separate analytical runs on at least two different days.

-

-

Acceptance Criteria:

-

The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

-

The precision (%CV) should not exceed 15% (20% for LLOQ).

-

Objective: To evaluate the impact of the matrix on the ionization of the analyte and IS.

Protocol:

-

Sample Preparation:

-

Obtain blank matrix from at least six individual sources.

-

Prepare two sets of samples for each source:

-

Set 1: Analyte and IS spiked into the extracted blank matrix.

-

Set 2: Analyte and IS in a neat solution (e.g., mobile phase).

-

-

-

Analysis:

-

Analyze both sets of samples and calculate the matrix factor (the ratio of the peak area in the presence of matrix to the peak area in the neat solution).

-

-

Acceptance Criteria:

-

The CV of the IS-normalized matrix factor should not be greater than 15%.

-

Performance in Practice: Deuterated vs. Non-Deuterated Standards

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods.[9]

| Validation Parameter | Deuterated (SIL) IS Performance | Structural Analog IS Performance | Rationale for Difference |

| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The deuterated IS perfectly mimics the analyte's behavior, correcting for matrix effects and recovery variations more effectively. |

| Precision (%CV) | Typically < 10% | Can be > 20% | The consistent co-elution and ionization of the deuterated IS with the analyte leads to more reproducible results. |

| Matrix Effect | Effectively compensated | Variable compensation | Structural differences can lead to different ionization efficiencies in the presence of matrix components. |

| Extraction Recovery | Tracks analyte recovery closely | May differ from analyte recovery | Physicochemical differences can result in inconsistent extraction efficiencies between the analyte and a structural analog. |

Note: The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[9]

A study on the analysis of the marine anticancer agent kahalalide F in plasma demonstrated a significant improvement in both precision and accuracy when switching from a structural analog internal standard to a SIL internal standard.[10] The mean bias improved from 96.8% to 100.3%, and the variance was significantly lower with the SIL internal standard.[10]

Potential Pitfalls and Troubleshooting

While deuterated standards are the gold standard, it is essential to be aware of potential challenges and how to address them.

Isotopic Effects

-

Chromatographic Shift: Although minimal, highly deuterated compounds can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte.[11] This can lead to differential matrix effects if the analyte and IS do not co-elute perfectly.[11] To mitigate this, it is crucial to ensure complete overlapping of the analyte and internal standard peaks.[11] This can be achieved by adjusting chromatographic conditions or, in some cases, using a column with lower resolution to promote co-elution.[11]

-

In-source Instability: There is a potential for the loss or exchange of deuterium atoms within the mass spectrometer's ion source or during sample storage, particularly if deuterium is placed on chemically labile positions.[8]

Isotopic Interference

Naturally occurring isotopes of the analyte can sometimes contribute to the signal of the internal standard, a phenomenon that becomes more pronounced for higher molecular weight compounds.[12] This can lead to non-linear calibration curves and biased quantitative results.[12] A nonlinear calibration function can be used to correct for these isotopic interferences.[12]

Storage and Handling

Proper storage and handling of deuterated standards are critical to maintain their integrity.

-

Storage: Solid or lyophilized standards should be stored at -20°C or colder in a desiccator.[13] Solutions should be stored in well-sealed vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[13]

-

Solvent Choice: High-purity aprotic solvents like acetonitrile or methanol are generally recommended for reconstitution.[13] Acidic or basic aqueous solutions should be avoided as they can catalyze H/D exchange.[13]

Conclusion: The Unwavering Value of Deuterated Standards

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to accurately and precisely correct for the myriad sources of variability inherent in the analysis of complex samples makes them the gold standard for bioanalytical method development and validation.[4] By providing a reliable internal reference that mirrors the behavior of the analyte, deuterated standards enable researchers, scientists, and drug development professionals to generate high-quality, reproducible data with the utmost confidence, ultimately accelerating the pace of scientific discovery and drug development.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography mass spectrometry: necessity or not?. Department of Pharmacy & Pharmacology, Slotervaart Hospital/The Netherlands Cancer Institute. Retrieved January 16, 2026, from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved January 16, 2026, from [Link]

-

Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025, October 27). Analytical Chemistry. Retrieved January 16, 2026, from [Link]

-

The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC International. Retrieved January 16, 2026, from [Link]

-

ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). International Council for Harmonisation. Retrieved January 16, 2026, from [Link]

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL. Retrieved January 16, 2026, from [Link]

-

The matrix effect of various matrices on the peak area of the deuterated internal standards. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Liao, H. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 50(Pt 3), 274. [Link]

-

Bunch, D. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. Retrieved January 16, 2026, from [Link]

-

The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. Retrieved January 16, 2026, from [Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022, April 9). MDPI. Retrieved January 16, 2026, from [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics. Retrieved January 16, 2026, from [Link]

-

M10 Bioanalytical Method Validation. (2022, May 24). International Council for Harmonisation. Retrieved January 16, 2026, from [Link]

-

Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 16, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved January 16, 2026, from [Link]

-

Jian, W., Kang, P., Fu, Y., & Bartlett, M. G. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Journal of the American Society for Mass Spectrometry, 24(4), 510–516. [Link]

-

Position of the deuterium atoms of the internal standards (ISs) as deuterated analogues of the STs and CBs of interest. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Accounting for the matrix effect. (2024, July 4). Reddit. Retrieved January 16, 2026, from [Link]

-

ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. (n.d.). Bioanalysis Zone. Retrieved January 16, 2026, from [Link]

-

Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022, April 26). PMC. Retrieved January 16, 2026, from [Link]

-

M10 Bioanalytical Method Validation. (2018, June 7). FDA. Retrieved January 16, 2026, from [Link]

-

Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved January 16, 2026, from [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020, July 15). PubMed. Retrieved January 16, 2026, from [Link]

-

Deuterated - Solvents, Reagents & Accessories. (n.d.). Chromservis. Retrieved January 16, 2026, from [Link]

-

Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

LC-MS/MS bioanalysis method development, validation, and sample analysis: Points to consider when conducting nonclinical and clinical studies in accordance with current regulatory guidances. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022, July 25). European Medicines Agency. Retrieved January 16, 2026, from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. database.ich.org [database.ich.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aptochem.com [aptochem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Diisodecyl Phthalate-d4: A Guide to Ensuring Stability and Integrity in Analytical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diisodecyl phthalate-d4 (DIDP-d4) is a critical internal standard for the accurate quantification of its unlabeled analogue in complex matrices. As with any analytical standard, its chemical and isotopic stability is paramount to generating reliable and reproducible data. This guide provides a comprehensive overview of the factors influencing DIDP-d4 stability, its primary degradation pathways, and scientifically grounded recommendations for its storage and handling. By implementing these protocols, researchers can ensure the long-term integrity of their standards, thereby upholding the validity of their analytical results.

The Role and Chemical Nature of Diisodecyl Phthalate-d4